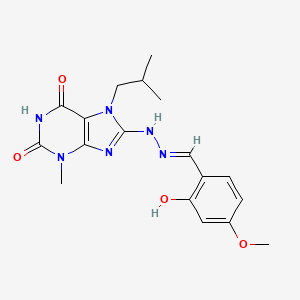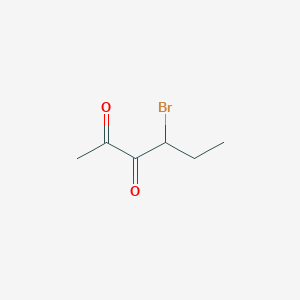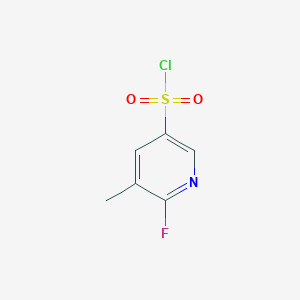
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide, commonly known as AEF, is a chemical compound that belongs to the pyrazole family. AEF has been extensively studied for its potential use in various scientific research applications, including the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of AEF is not fully understood. However, studies have suggested that AEF may exert its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes are involved in the production of inflammatory mediators, and their inhibition by AEF may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that AEF can reduce inflammation and pain in animal models of arthritis and cancer. AEF has also been found to reduce fever in animal models of fever. In addition, AEF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
AEF has several advantages for use in lab experiments. It is cost-effective to synthesize, and its potential therapeutic effects make it a promising candidate for the development of new drugs and therapies. However, AEF has some limitations. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of AEF. One potential direction is to further explore its mechanism of action and its effects on different enzymes and pathways involved in inflammation and pain. Another direction is to investigate its potential therapeutic effects in human clinical trials, particularly in the treatment of diseases such as cancer, arthritis, and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of AEF in humans and to identify any potential side effects or drug interactions.
Synthesis Methods
The synthesis of AEF involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide and 2-furylacetaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure AEF. The yield of the synthesis is typically high, making AEF a cost-effective compound for research purposes.
Scientific Research Applications
AEF has been studied extensively for its potential use in scientific research, particularly in the development of new drugs and therapies. AEF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
5-amino-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVPZKPSLQUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide](/img/structure/B2996480.png)

![1-(2-((2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2996482.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)



![N-benzyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2996491.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)
![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)